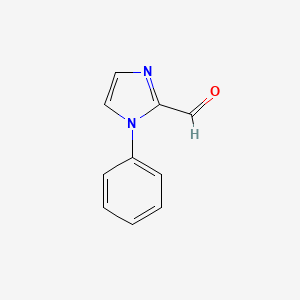
1,2,5-trimetil-1H-pirrol-3,4-dicarboxaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde is a chemical compound with the molecular formula C9H11NO2 It is a heterocyclic compound that contains a pyrrole ring substituted with three methyl groups and two aldehyde groups
Aplicaciones Científicas De Investigación
1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF4) in dimethyl sulfoxide (DMSO) . This method provides a convenient route to obtain the desired compound with good yield.
Industrial Production Methods
Industrial production of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 1,2,5-Trimethyl-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: 1,2,5-Trimethyl-1H-pyrrole-3,4-dimethanol.
Substitution: Halogenated derivatives of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde.
Mecanismo De Acción
The mechanism of action of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde can be compared with other similar compounds, such as:
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: This compound has one less aldehyde group and exhibits different chemical reactivity and applications.
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: This compound has one less methyl group and may have different physical and chemical properties.
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of a pyrrole ring and exhibits different chemical behavior and applications.
The uniqueness of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde lies in its specific substitution pattern and the presence of two aldehyde groups, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1,2,5-trimethylpyrrole-3,4-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-8(4-11)9(5-12)7(2)10(6)3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSCTATQQJLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480842 |
Source


|
| Record name | ST50784364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31618-55-0 |
Source


|
| Record name | ST50784364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Ar,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1368173.png)


![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)


![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)

![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1368187.png)



